Cas no 88-26-6 (3,5-Di-tert-butyl-4-hydroxybenzyl alcohol)

3,5-Di-tert-butyl-4-hydroxybenzyl alcohol structure
88-26-6 structure
商品名:3,5-Di-tert-butyl-4-hydroxybenzyl alcohol
CAS番号:88-26-6
MF:C15H24O2
メガワット:236.349864959717
MDL:MFCD00017254
CID:34462
PubChem ID:87567976

3,5-Di-tert-butyl-4-hydroxybenzyl alcohol 化学的及び物理的性質

名前と識別子

    • 2,6-Di-tert-butyl-4-(hydroxymethyl)phenol
    • 2,6-Di-tert-butyl-4-hydroxymethylphenol
    • 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol
    • 2,6-ditert-butyl-4-(hydroxymethyl)phenol
    • BHT alcohol
    • Antioxidant 754
    • Ionox 100
    • Ionox 100 antioxidant
    • Butylated hydroxymethylphenol
    • Benzenemethanol, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-
    • 3,5-Di-t-butyl-4-hydroxybenzyl alcohol
    • AO 754
    • 2,6-Di-t-butyl-4-hydroxymethylphenol
    • 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzenemethanol
    • di-tert-Butyl-4-hydroxymethyl p
    • CAS-88-26-6
    • InChI=1/C15H24O2/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6/h7-8,16-17H,9H2,1-6H
    • NSC 159133
    • 2,6-di-tert-Butyl-4-hydroxymethyl phenol
    • NSC-159133
    • 2,6-di-tert.butyl-4-hydroxymethylphenol
    • 46ND6GQI48
    • 3,5-Di-tert-butyl-4-hydroxybenzylalcohol
    • 2, 6-Di-tert-butyl-4-hydroxymethylphenol
    • 3,5-Di-tert-butyl-4-hydroxy-Benzyl alcohol
    • D1480
    • Benzyl alcohol,5-di-tert-butyl-4-hydroxy-
    • 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol, 8CI
    • 88-26-6
    • 4-06-00-06080 (Beilstein Handbook Reference)
    • AO-754
    • 4-hydroxymethyl-2,6-di-t-butylphenol
    • CHEMBL225220
    • 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol, 97%
    • Benzenemethanol, 4-hydroxy-3,5-di-tert-butyl
    • A842513
    • UNII-46ND6GQI48
    • DTXCID70211
    • EINECS 201-815-6
    • di-tert-Butyl-4-hydroxymethyl phenol
    • DTXSID7020211
    • FT-0614733
    • Benzenemethanol, 4-hydroxy-3,5-di-tert.-butyl
    • BENZYL ALCOHOL, 3,5-DI-tert-BUTYL-4-HYDROXY-
    • 4-hydroxymethyl-2,6-di-tert-butylphenol
    • 2, 6-Di-tert-butyl-4-(hydroxymethyl)phenol
    • AS-69598
    • CS-0204438
    • BRN 2052291
    • 3,5-ditert.butyl-4-hydroxybenzyl alcohol
    • 3,5-bis(1,1-dimethylethyl)-4-hydroxy-benzenemethanol
    • SCHEMBL42656
    • NCGC00258185-01
    • 3,5-di-tert-butyl-4-hydroxybenzylalkohol
    • Tox21_200631
    • 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzenemethanol, 9CI
    • CCRIS 7069
    • W-100408
    • NSC159133
    • alpha-Hydroxy-2,6-di-tert-butyl-p-cresol
    • 4-hydroxymethyl-2,6-di-tertbutylphenol
    • Q27258951
    • 2,6-Di-tert-butyl-4-hydroxymethyl-phenol
    • 2,6-bis(1,1-dimethylethyl)-4-(hydroxymethyl)phenol
    • LS-2825
    • CHEBI:173703
    • AM808204
    • Benzenemethanol,5-bis(1,1-dimethylethyl)-4-hydroxy-
    • 4-hydroxy-3,5-di-tert-butyl-benzyl alcohol
    • NCGC00248772-01
    • MFCD00017254
    • AKOS000249317
    • 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzenemethanol (ACI)
    • Benzyl alcohol, 3,5-di-tert-butyl-4-hydroxy- (6CI, 7CI, 8CI)
    • 3,5-Di-t-butyl-4-hydroxy-benzyl alcohol
    • 3,5-Di-tert-butyl-4-hydroxyphenylmethanol
    • 4-Hydroxy-3,5-di-tert-butylbenzyl alcohol
    • Ethanox 754
    • 4-hydroxymethyl-2,6-di-tert-butyl phenol
    • 1ST2323
    • BHTBzOH
    • DB-057052
    • 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol Solution in Methanol, 1000mug/mL
    • 4-HMDBP
    • 2,6-bis(tert-butyl)-4-(hydroxymethyl)phenol
    • 1ST2323-1000
    • NS00015217
    • MDL: MFCD00017254
    • インチ: 1S/C15H24O2/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6/h7-8,16-17H,9H2,1-6H3
    • InChIKey: HNURKXXMYARGAY-UHFFFAOYSA-N
    • ほほえんだ: OC1C(C(C)(C)C)=CC(CO)=CC=1C(C)(C)C
    • BRN: 2052291

計算された属性

  • せいみつぶんしりょう: 236.17800
  • どういたいしつりょう: 236.178
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 223
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 2
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 40.5

じっけんとくせい

  • 色と性状: Solid
  • 密度みつど: 0.9845 (rough estimate)
  • ゆうかいてん: 139.0 to 142.0 deg-C
  • ふってん: 214°C 40mm
  • フラッシュポイント: 214°C/40mm
  • 屈折率: 1.5542 (estimate)
  • PSA: 40.46000
  • LogP: 3.47950
  • じょうきあつ: 0.0±0.7 mmHg at 25°C

3,5-Di-tert-butyl-4-hydroxybenzyl alcohol セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315-H319
  • 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36
  • RTECS番号:DO0750000
  • 危険物標識: Xi
  • ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
  • TSCA:Yes
  • リスク用語:R36/37/38

3,5-Di-tert-butyl-4-hydroxybenzyl alcohol 税関データ

  • 税関コード:2907299090
  • 税関データ:

    中国税関コード:

    2907299090

    概要:

    29072999090他のポリフェノール、フェノールアルコール。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    29072999090ポリフェノール、フェノール樹脂ケース。規制条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.一般関税:30.0%

3,5-Di-tert-butyl-4-hydroxybenzyl alcohol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D758050-75g
Benzenemethanol, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-
88-26-6 97.0%
75g
$225 2023-09-04
abcr
AB109032-5 g
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol; 96%
88-26-6
5g
€63.00 2022-03-25
TRC
D178155-1g
3,5-di-Tert-butyl-4-hydroxybenzyl Alcohol
88-26-6
1g
$ 75.00 2023-09-08
Apollo Scientific
OR2794-100g
2,6-Bis(tert-butyl)-4-(hydroxymethyl)phenol
88-26-6 95%
100g
£144.00 2025-02-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
GH559-1g
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol
88-26-6 97.0%(GC)
1g
¥185.0 2022-06-10
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D154183-100g
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol
88-26-6 >97.0%(GC)
100g
¥1283.90 2023-09-03
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D1480-25G
2,6-Di-tert-butyl-4-hydroxymethylphenol
88-26-6 >97.0%(GC)
25g
¥990.00 2024-04-15
Alichem
A014001493-500mg
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol
88-26-6 97%
500mg
$863.90 2023-08-31
eNovation Chemicals LLC
D758050-25g
Benzenemethanol, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-
88-26-6 97.0%
25g
$110 2024-06-06
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A14709-100g
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol, 97%
88-26-6 97%
100g
¥6252.00 2023-02-25

3,5-Di-tert-butyl-4-hydroxybenzyl alcohol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Perchloric acid
リファレンス
Reactions of 4-hydroxycyclohexa-2,5-dienones under acidic conditions
Davis, Brian R.; et al, Journal of the Chemical Society, 1982, (7), 1499-507

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Dichloromethane-d2 ,  Water ;  5 min, rt; rt
リファレンス
Synthesis and Reactivity of the Methylene Arenium Form of a Benzyl Cation, Stabilized by Complexation
Poverenov, Elena; et al, Journal of the American Chemical Society, 2006, 128(51), 16450-16451

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Benzenemethanaminium, N,N,N-trimethyl-, dichlorobromate(1-) (1:1) Solvents: Dichloromethane ,  Water ;  rt; 3 h, rt
リファレンス
Oxidation of 2,6-di-t-butyl-4-methylphenol and its derivatives with tetraalkylammonium dichlorobromate(1-)
Kimura, Noriyosi; et al, Wakayama Daigaku Kyoikugakubu Kiyo, 2009, 59, 33-38

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: (T-4)-Trihydro(methanamine)boron Solvents: Water ;  30 min, rt
リファレンス
Hydrogenation of Aldehydes and Ketones to Corresponding Alcohols with Methylamine Borane in Neat Water
Duan, Yifan; et al, Synthetic Communications, 2014, 44(17), 2555-2564

ごうせいかいろ 5

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  -30 °C; 30 min, -30 °C
2.1 Solvents: Dichloromethane-d2 ;  -30 °C; 10 min, -30 °C; 1 h, -30 °C → rt
3.1 Solvents: Dichloromethane-d2 ,  Water ;  5 min, rt; rt
リファレンス
Synthesis and Reactivity of the Methylene Arenium Form of a Benzyl Cation, Stabilized by Complexation
Poverenov, Elena; et al, Journal of the American Chemical Society, 2006, 128(51), 16450-16451

ごうせいかいろ 6

はんのうじょうけん
リファレンス
Reactions of 4-hydroxycyclohexa-2,5-dienones under acidic conditions
Davis, Brian R.; et al, Journal of the Chemical Society, 1982, (7), 1499-507

ごうせいかいろ 7

はんのうじょうけん
1.1 Solvents: Dimethyl sulfoxide ;  1 h, 70 °C
2.1 Reagents: Water
リファレンス
Synthesis of 3,5-di-tert-butyl-4-hydroxybenzyl amine from 3,5-di-tert-butyl-4-hydroxybenzyl acetate
Bukharov, S. V.; et al, Vestnik Kazanskogo Tekhnologicheskogo Universiteta, 2013, 16(6), 30-32

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Benzyltrimethylammonium tribromide Solvents: Dichloromethane ,  Water
リファレンス
Oxidation using quaternary ammonium polyhalides. IX. Oxidation of hindered phenols with benzyltrimethylammonium tribromide
Kajigaeshi, Shoji; et al, Bulletin of the Chemical Society of Japan, 1991, 64(3), 1060-2

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Water
リファレンス
Synthesis of 3,5-di-tert-butyl-4-hydroxybenzyl amine from 3,5-di-tert-butyl-4-hydroxybenzyl acetate
Bukharov, S. V.; et al, Vestnik Kazanskogo Tekhnologicheskogo Universiteta, 2013, 16(6), 30-32

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  rt
リファレンス
Unusual transformation of 4-hydroxy/methoxybenzylic alcohols via C-C ipso-substitution reaction using proton-exchanged montmorillonite as media
Chen, Xuan; et al, Tetrahedron Letters, 2020, 61(48),

ごうせいかいろ 11

はんのうじょうけん
1.1 Catalysts: Boric acid (H3BO3)
2.1 Reagents: Sodium borohydride Solvents: Acetonitrile
リファレンス
Oxidation of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol and 3,5-di-tert-butyl-4-hydroxybenzaldehyde with oxygen in aqueous ammonia solutions
Fedulina, T. G.; et al, Zhurnal Organicheskoi Khimii, 1989, 25(8), 1706-15

ごうせいかいろ 12

はんのうじょうけん
1.1 Solvents: Dichloromethane-d2 ;  -30 °C; 10 min, -30 °C; 1 h, -30 °C → rt
2.1 Solvents: Dichloromethane-d2 ,  Water ;  5 min, rt; rt
リファレンス
Synthesis and Reactivity of the Methylene Arenium Form of a Benzyl Cation, Stabilized by Complexation
Poverenov, Elena; et al, Journal of the American Chemical Society, 2006, 128(51), 16450-16451

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Bromine Solvents: tert-Butanol ;  1 h, 40 °C; 0.5 h, 40 °C
リファレンス
An Improved Preparation of 2,6-di-(t-Butyl)-4-methylphenol
Xie, J. Y.; et al, Organic Preparations and Procedures International, 2015, 47(3), 236-241

ごうせいかいろ 14

はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid ;  heated; 9 h, 56 °C
1.2 Catalysts: Thiourea Solvents: Water ;  cooled; 80 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 7.5, 80 °C
2.1 Reagents: Bromine Solvents: tert-Butanol ;  1 h, 40 °C; 0.5 h, 40 °C
リファレンス
An Improved Preparation of 2,6-di-(t-Butyl)-4-methylphenol
Xie, J. Y.; et al, Organic Preparations and Procedures International, 2015, 47(3), 236-241

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  rt
リファレンス
Hydrolysis of the Quinone Methide of Butylated Hydroxytoluene in Aqueous Solutions
Willcockson, Maren Gulsrud; et al, Journal of Pharmaceutical Sciences, 2013, 102(10), 3579-3585

3,5-Di-tert-butyl-4-hydroxybenzyl alcohol Raw materials

3,5-Di-tert-butyl-4-hydroxybenzyl alcohol Preparation Products

3,5-Di-tert-butyl-4-hydroxybenzyl alcohol 関連文献

3,5-Di-tert-butyl-4-hydroxybenzyl alcoholに関する追加情報

Professional Introduction to 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol (CAS No. 88-26-6)

3,5-Di-tert-butyl-4-hydroxybenzyl alcohol, commonly identified by its CAS number 88-26-6, is a significant compound in the field of chemical and pharmaceutical research. This compound belongs to the class of phenolic alcohols, characterized by its unique structural properties that make it valuable in various applications, particularly in the development of advanced materials and pharmaceutical intermediates.

The molecular structure of 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol consists of a benzene ring substituted with two tert-butyl groups at the 3rd and 5th positions, and a hydroxyl group at the 4th position. This arrangement imparts exceptional stability and reactivity, making it a versatile building block in organic synthesis. The presence of bulky tert-butyl groups enhances the compound's steric hindrance, which is particularly useful in controlling reaction pathways and improving selectivity in synthetic processes.

In recent years, 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol has garnered attention for its potential applications in pharmaceuticals. Its hydroxyl group allows for further functionalization, enabling the synthesis of more complex molecules. For instance, researchers have explored its use as an intermediate in the production of antioxidants and anti-inflammatory agents. The tert-butyl groups provide a stable framework that can be modified to introduce specific pharmacophores, enhancing the biological activity of derived compounds.

One of the most promising areas of research involving 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol is its role in developing novel drug candidates. The compound's ability to undergo selective modifications makes it an ideal candidate for creating structurally diverse libraries for high-throughput screening. Recent studies have demonstrated its utility in synthesizing derivatives with enhanced binding affinity to target proteins. This has opened up new avenues for drug discovery, particularly in addressing challenging therapeutic targets such as enzyme inhibitors and receptor modulators.

The stability provided by the tert-butyl groups also makes 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol a valuable component in formulating stable pharmaceutical formulations. Its resistance to degradation under various conditions ensures that it remains effective throughout the shelf life of a product. This property is particularly crucial in oral and topical medications where maintaining chemical integrity is essential for therapeutic efficacy.

Beyond pharmaceuticals, 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol finds applications in industrial chemistry as well. Its structural features make it useful in synthesizing polymers and specialty chemicals that require high thermal stability and resistance to environmental factors. Researchers have explored its incorporation into polymer matrices to enhance flame retardancy and mechanical strength. These applications highlight the compound's versatility and its potential to contribute to advancements across multiple industries.

The synthesis of 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol typically involves the reaction of p-benzoquinone with isobutylene in the presence of a base catalyst. This reaction proceeds efficiently due to the electron-withdrawing nature of the quinone moiety and the reactivity of isobutylene. The use of this synthetic route not only ensures high yield but also allows for scalability, making it suitable for industrial production.

In conclusion, 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol (CAS No. 88-26-6) is a multifaceted compound with significant potential in both pharmaceuticals and industrial chemistry. Its unique structural properties enable diverse applications, from drug development to advanced material synthesis. As research continues to uncover new methodologies for functionalization and application, this compound is poised to play an increasingly important role in scientific innovation.

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Amadis Chemical Company Limited
(CAS:88-26-6)3,5-Di-tert-butyl-4-hydroxybenzyl alcohol
A842513
清らかである:99%
はかる:100g
価格 ($):164.0